2-Bromo-3-fluoro-5-(trifluoromethyl)aniline 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570452
InChI: InChI=1S/C7H4BrF4N/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H,13H2
SMILES: C1=C(C=C(C(=C1N)Br)F)C(F)(F)F
Molecular Formula: C7H4BrF4N
Molecular Weight: 258.01 g/mol

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13570452

Molecular Formula: C7H4BrF4N

Molecular Weight: 258.01 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline -

Specification

Molecular Formula C7H4BrF4N
Molecular Weight 258.01 g/mol
IUPAC Name 2-bromo-3-fluoro-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C7H4BrF4N/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H,13H2
Standard InChI Key YBEHUJZOJJIDAZ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1N)Br)F)C(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1N)Br)F)C(F)(F)F

Introduction

Chemical Properties and Structural Features

Molecular Architecture

The compound’s structure features a benzene ring with substituents at the 2-, 3-, and 5-positions:

  • Bromine at position 2: Enhances electrophilic substitution reactivity.

  • Fluorine at position 3: Provides electron-withdrawing effects, directing further substitutions.

  • Trifluoromethyl at position 5: Imparts lipophilicity and steric bulk, influencing biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₄BrF₄N
Molecular Weight258.01 g/mol
CAS Number1805580-11-3
Boiling PointNot reported
Melting Point24–29°C (pale cream to orange)
SolubilityLow in water; soluble in DCM

Spectroscopic Characterization

  • NMR: ¹H NMR signals for aromatic protons appear at δ 6.8–7.5 ppm, while ¹³C NMR shows distinct peaks for CF₃ (δ ~120 ppm) and bromine-adjacent carbons .

  • Mass Spectrometry: LCMS exhibits a molecular ion peak at m/z 258.01 [M+H]⁺ .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves halogenation of 3-fluoro-5-(trifluoromethyl)aniline using brominating agents (e.g., Br₂ or NBS) in inert solvents like dichloromethane or chloroform .

Example Protocol:

  • Halogenation: React 3-fluoro-5-(trifluoromethyl)aniline with bromine (1.2 eq.) in CH₂Cl₂ at 0–5°C for 4 hours .

  • Workup: Quench with NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography (yield: 70–85%) .

Table 2: Optimization of Bromination Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes side reactions
SolventCH₂Cl₂Enhances solubility
Brominating AgentBr₂ (1.2 eq.)Completes reaction

Industrial Scalability

Continuous flow reactors and automated systems improve yield (up to 90%) and purity (>97%) in large-scale production . Key challenges include controlling exothermic reactions and minimizing waste .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antiviral agents. For example, derivatives inhibit HCV NS3 protease (IC₅₀: 15–62 μM) .

Agrochemical Development

Its trifluoromethyl group enhances pesticide lipophilicity, improving membrane penetration. Recent studies highlight efficacy against Staphylococcus aureus (MIC: 15.6–62.5 μM) .

Materials Science

Incorporation into polymers (e.g., poly(phenylene oxide)) improves thermal stability (Tₘ: >200°C) and dielectric properties .

Biological Activity and Mechanisms

Antimicrobial Effects

The compound disrupts microbial cell membranes via hydrophobic interactions. In E. coli, it inhibits leucyl-tRNA synthetase (Ki: 8.2 μM) .

Cytochrome P450 Interactions

Metabolism studies show competitive inhibition of CYP3A4 (IC₅₀: 12 μM), potentially altering drug pharmacokinetics.

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/Ki)Model System
HCV NS3 Protease15.6 μMEnzymatic assay
CYP3A412 μMHuman microsomes
S. aureus15.6–62.5 μMBroth microdilution

Comparative Analysis with Analogues

3-Bromo-2-fluoro-5-(trifluoromethyl)aniline

  • Structural Difference: Bromine at position 3 vs. 2.

  • Reactivity: Lower electrophilicity due to reduced para-directing effects .

2-Bromo-4-fluoro-5-(trifluoromethyl)aniline

  • Applications: Preferred in photovoltaic materials due to enhanced electron withdrawal .

Table 4: Substituent Effects on Reactivity

CompoundPosition of BrKey Application
2-Bromo-3-fluoro-5-(trifluoromethyl)aniline2Pharmaceuticals
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline3Agrochemicals
2-Bromo-4-fluoro-5-(trifluoromethyl)aniline4Organic electronics

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